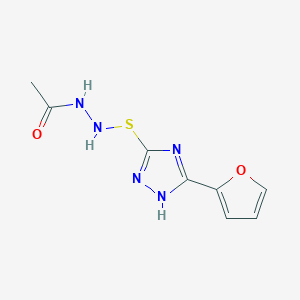
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound featuring an oxazole ring substituted with an amino group, a methyl group, and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group at the desired position on the oxazole ring.
Carbonyl Chloride Formation: The carbonyl chloride group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the oxazole ring.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination to form the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Complex Heterocycles: Resulting from coupling reactions with various aromatic and heteroaromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride serves as a versatile building block for constructing more complex molecules
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its ability to form amides and esters can be exploited to create bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The compound’s structural features allow for the design of molecules that can interact with specific biological targets.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes, receptors, or other molecular targets, modulating their activity. The compound’s ability to form covalent bonds with nucleophiles can be leveraged to design inhibitors that block enzyme active sites or disrupt protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
3-Methyl-1,2-oxazole-4-carbonyl chloride:
5-Amino-1,2-oxazole-4-carbonyl chloride: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxazole ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications. The methyl group further modulates its electronic properties, potentially enhancing its utility in specific reactions.
Propriétés
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVRHVDSDOYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667807 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219938-18-8 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)





![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)





